molecular formula C12H14O B1603280 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one CAS No. 70639-76-8

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Cat. No. B1603280
CAS RN: 70639-76-8
M. Wt: 174.24 g/mol
InChI Key: XIJQQKCHWOSTBK-UHFFFAOYSA-N
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Description

“1-(4-Ethylphenyl)-2-methylprop-2-en-1-one” is a chemical compound with a molecular weight of 202.3 g/mol . It has been used to treat bacterial infections, and has been shown to be effective against methicillin-resistant staphylococcus aureus (MRSA) .

Scientific Research Applications

Ethylene Perception and Fruit Preservation

One area of research closely related to chemical compounds similar to "1-(4-Ethylphenyl)-2-methylprop-2-en-1-one" involves the study of ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) and their effects on fruits and vegetables. These compounds are used to investigate the role of ethylene in ripening and senescence and as a commercial technology to maintain product quality. The commercialization of 1-MCP, for example, has seen rapid adoption in the apple industry worldwide due to its strengths in preserving freshness during storage and transportation (Watkins, 2006).

Ethylene-Action Inhibitors in Non-Climacteric Fruit Crops

Another research focus is the application of ethylene-action inhibitors like 1-MCP on non-climacteric fruit crops, such as grapes, cherries, and citrus, to inhibit senescence processes and physiological disorders. These studies reveal the potential for commercial application of 1-MCP to retain color, reduce physiological disorders, and delay senescence in non-climacteric fruits, demonstrating the diverse applications of chemical inhibitors in agriculture (Li et al., 2016).

Advanced Oxidation Processes for Environmental Remediation

The degradation of environmental pollutants using advanced oxidation processes (AOPs) is another area where compounds with similar chemical structures may find application. AOPs are employed to treat recalcitrant compounds in water, leading to the generation of various by-products and providing insights into degradation pathways and environmental impacts. Such research is crucial for developing effective strategies for pollution control and environmental protection (Qutob et al., 2022).

Future Directions

Future research on similar compounds focuses on physical or metabolic mechanisms that can be used as interventions to reduce the flux of the compound from the gut into the body, increase the efflux of the compound from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts .

properties

IUPAC Name

1-(4-ethylphenyl)-2-methylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-8H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJQQKCHWOSTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616660
Record name 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

CAS RN

70639-76-8
Record name 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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